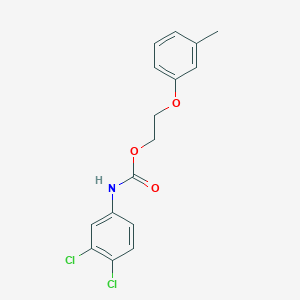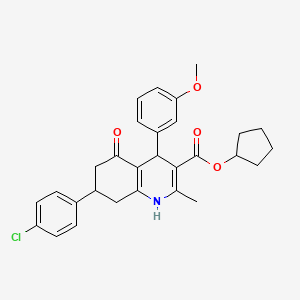
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BDMC belongs to the class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide group.
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell signaling pathways. 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the development of new formulations of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide that can improve its solubility and bioavailability. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide, which could lead to the development of more targeted anti-cancer therapies. Finally, there is potential for the use of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in combination with other anti-cancer drugs to improve their efficacy and reduce side effects.
Synthesis Methods
The synthesis of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide.
Scientific Research Applications
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide exhibits anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O6/c1-9-7-10(20(22)23)5-6-12(9)19-17(21)11-8-13(24-2)15(25-3)16(26-4)14(11)18/h5-8H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKLKPFFRZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7175060 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)


![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)


